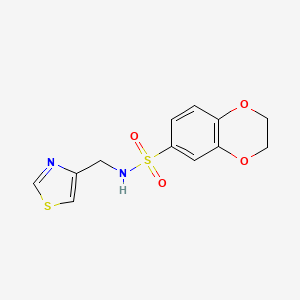![molecular formula C14H18N2O2S B7542566 N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide inhibits the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines and growth factors. By inhibiting TYK2, N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide reduces the production of proinflammatory cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-alpha).
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide has been shown to reduce inflammation and improve disease pathology in preclinical models of autoimmune diseases. In addition, N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its specificity for the TYK2 enzyme, which allows for more precise modulation of cytokine signaling pathways. However, a limitation of using N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Zukünftige Richtungen
For research on N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide include further preclinical studies to evaluate its efficacy and safety in various autoimmune disease models, as well as clinical trials to evaluate its potential as a treatment for autoimmune diseases in humans. In addition, research on the mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide may provide insights into the role of TYK2 in cytokine signaling pathways and the pathogenesis of autoimmune diseases.
Synthesemethoden
The synthesis of N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material is 2-methoxyphenyl isothiocyanate, which is reacted with cyclopentanone to form the intermediate 2-methoxyphenyl cyclopentanone thiosemicarbazone. This intermediate is then reacted with N-bromosuccinimide to form the bromo derivative, which is then coupled with the amine derivative to form N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide was shown to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide was shown to reduce disease activity and improve survival. In a mouse model of inflammatory bowel disease, N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide was shown to reduce inflammation and improve gut pathology.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-18-12-9-5-4-8-11(12)15-14(19)16-13(17)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSLPDCEKJBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
![2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7542514.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542540.png)
![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
![(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7542559.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)